PTC-209 hydrobromide

Description

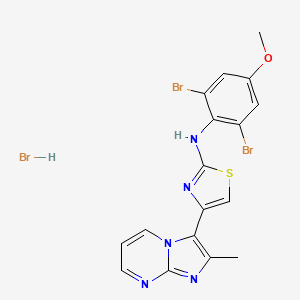

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-(2,6-dibromo-4-methoxyphenyl)-4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-1,3-thiazol-2-amine;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13Br2N5OS.BrH/c1-9-15(24-5-3-4-20-16(24)21-9)13-8-26-17(22-13)23-14-11(18)6-10(25-2)7-12(14)19;/h3-8H,1-2H3,(H,22,23);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOPFJYYKFDZXSY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CC=NC2=N1)C3=CSC(=N3)NC4=C(C=C(C=C4Br)OC)Br.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Br3N5OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

576.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of PTC-209 Hydrobromide in Colorectal Cancer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colorectal cancer (CRC) remains a significant global health challenge, necessitating the development of novel therapeutic strategies that target the fundamental mechanisms of tumor progression and recurrence. One such promising target is the B cell-specific Moloney murine leukemia virus insertion site 1 (BMI1), a key component of the Polycomb Repressive Complex 1 (PRC1). BMI1 is frequently overexpressed in colorectal cancer and plays a crucial role in the self-renewal of cancer stem cells (CSCs), a subpopulation of tumor cells responsible for therapy resistance and metastasis. PTC-209 hydrobromide is a potent and specific small-molecule inhibitor of BMI1 that has demonstrated significant anti-tumor activity in preclinical models of colorectal cancer. This technical guide provides a comprehensive overview of the mechanism of action of PTC-209 in colorectal cancer, with a focus on its molecular targets, downstream signaling effects, and impact on cancer cell biology.

This compound: A Specific Inhibitor of BMI1

PTC-209 is a small molecule that specifically targets the expression of BMI1.[1][2][3] It has been shown to inhibit BMI1 with a half-maximal inhibitory concentration (IC50) of 0.5 µM in HEK293T cells.[1][2][3][4] The inhibitory action of PTC-209 leads to a reduction in BMI1 protein levels, thereby disrupting its oncogenic functions in colorectal cancer cells.[5][6]

The Central Role of BMI1 in Colorectal Cancer Pathogenesis

BMI1 is a core component of the PRC1, an epigenetic repressor that mediates gene silencing through the monoubiquitination of histone H2A at lysine 119 (H2AK119ub).[6] In colorectal cancer, BMI1 is a critical regulator of CSC self-renewal and plasticity.[3][7] It is situated downstream of several key signaling pathways implicated in colorectal tumorigenesis, including Wnt/β-catenin, Notch, and Hedgehog.[3][7]

The overexpression of BMI1 in colorectal cancer is associated with:

-

Suppression of Tumor Suppressor Genes: BMI1 epigenetically silences the Ink4a/Arf (CDKN2A) locus, which encodes the tumor suppressors p16Ink4a and p14Arf.[7][8] The p16Ink4a protein is an inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), and its suppression leads to uncontrolled cell cycle progression. p14Arf, in turn, stabilizes the tumor suppressor p53 by inhibiting its degradation by MDM2.

-

Promotion of Epithelial-to-Mesenchymal Transition (EMT): BMI1 upregulation can mediate EMT, a process that endows cancer cells with migratory and invasive properties, through pathways such as the PTEN/Akt/GSK3β pathway.[3][7]

-

Maintenance of Cancer Stem Cells: BMI1 is essential for the self-renewal and survival of colorectal CSCs, contributing to tumor initiation, growth, and metastasis.[7][9]

Mechanism of Action of PTC-209 in Colorectal Cancer

The primary mechanism of action of PTC-209 in colorectal cancer is the inhibition of BMI1 expression, leading to a cascade of downstream effects that ultimately suppress tumor growth and eliminate CSCs.

Re-activation of Tumor Suppressor Pathways

By inhibiting BMI1, PTC-209 leads to the derepression of the Ink4a/Arf locus. This results in the increased expression of p16Ink4a and p14Arf, which in turn activate the Rb and p53 tumor suppressor pathways, respectively. The activation of these pathways leads to cell cycle arrest and apoptosis in colorectal cancer cells.[7][8]

Inhibition of Cancer Stem Cell Self-Renewal

A critical aspect of PTC-209's anti-cancer activity is its ability to target and eliminate colorectal CSCs.[7][9] By inhibiting BMI1, PTC-209 disrupts the self-renewal capacity of these cells, leading to their differentiation and eventual depletion from the tumor population. This irreversible impairment of CSCs is a key factor in the long-term efficacy of PTC-209 in preclinical models.[1][2]

Downregulation of Pro-Survival and Proliferative Signaling

PTC-209 has also been shown to inhibit the phosphorylation of STAT3, a key signaling node involved in cancer cell proliferation, survival, and inflammation.[1] Furthermore, by inhibiting BMI1, PTC-209 can modulate the PTEN/Akt/GSK3β pathway, which is crucial for cell growth and survival.[3][7][8]

Quantitative Data on PTC-209 Efficacy in Colorectal Cancer

The following tables summarize the key quantitative data from preclinical studies of PTC-209 in colorectal cancer.

Table 1: In Vitro Efficacy of PTC-209 in Colorectal Cancer Cell Lines

| Cell Line | IC50 (µM) | Assay | Duration | Reference |

| HCT116 | 0.00065 | SRB Assay | 72 hours | [7] |

| HT-29 | 0.61 | SRB Assay | 72 hours | [7] |

| HCT8 | 0.59 | SRB Assay | 72 hours | [7] |

Table 2: In Vivo Efficacy of PTC-209 in Colorectal Cancer Xenograft Models

| Model | Dosage | Administration | Duration | Outcome | Reference |

| Primary Human Colon Cancer Xenograft | 60 mg/kg/day | Subcutaneous | Not Specified | Halted tumor growth | [7] |

| LIM1215 Xenograft | 60 mg/kg/day | Subcutaneous | Not Specified | Halted tumor growth | [7] |

| HCT116 Xenograft | 60 mg/kg/day | Subcutaneous | Not Specified | Halted tumor growth | [7] |

| Primary Colorectal Cancer Xenograft | Not Specified | Not Specified | Not Specified | 16-fold lower frequency of functional CSCs | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of PTC-209 in colorectal cancer.

Cell Viability Assay (SRB Assay)

-

Cell Seeding: Seed colorectal cancer cells (e.g., HCT116, HT-29, HCT8) in 96-well plates at an appropriate density and allow them to attach overnight.

-

Drug Treatment: Treat the cells with a range of concentrations of this compound or vehicle control (e.g., DMSO) for 72 hours.

-

Cell Fixation: Fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Staining: Wash the plates with water and stain with 0.4% sulforhodamine B (SRB) in 1% acetic acid for 30 minutes at room temperature.

-

Wash and Solubilization: Wash the plates with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound dye with 10 mM Tris base.

-

Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blotting

-

Cell Lysis: Lyse PTC-209-treated and control colorectal cancer cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against BMI1, p16Ink4a, p14Arf, phosphorylated STAT3, total STAT3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Sphere Formation Assay (Limiting Dilution Assay)

-

Cell Dissociation: Dissociate colorectal cancer cells into a single-cell suspension.

-

Serial Dilution: Perform serial dilutions of the single-cell suspension to concentrations ranging from a high number of cells per well down to a single cell per well in ultra-low attachment plates.

-

Culture Conditions: Culture the cells in serum-free sphere-forming medium supplemented with growth factors such as EGF and bFGF.

-

Sphere Counting: After a defined period (e.g., 7-14 days), count the number of wells containing spheres (spheroids) for each cell dilution.

-

Frequency Calculation: Calculate the frequency of sphere-initiating cells using extreme limiting dilution analysis (ELDA) software.

-

PTC-209 Treatment: To assess the effect of PTC-209, treat the cells with the inhibitor during the sphere formation period and compare the sphere-initiating cell frequency to vehicle-treated controls.

In Vivo Xenograft Studies

-

Animal Model: Use immunodeficient mice (e.g., nude or NOD/SCID mice).

-

Tumor Cell Implantation: Subcutaneously inject a defined number of colorectal cancer cells (e.g., HCT116, LIM1215) or fragments of patient-derived tumors into the flanks of the mice.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

-

Drug Administration: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer this compound (e.g., 60 mg/kg/day) or vehicle control via a suitable route (e.g., subcutaneous injection).

-

Efficacy Evaluation: Continue treatment for a specified duration and monitor tumor volume. At the end of the study, excise the tumors and measure their weight.

-

Pharmacodynamic and Biomarker Analysis: Analyze tumor tissues for the expression of BMI1 and other relevant biomarkers by immunohistochemistry or western blotting to confirm target engagement.

Visualizations

Signaling Pathways

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Targeting Bmi1 for Enhancing Anoikis Sensitivity and Inhibiting Metastasis in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. brieflands.com [brieflands.com]

- 4. Inhibition of BMI-1 Induces Apoptosis through Downregulation of DUB3-Mediated Mcl-1 Stabilization [mdpi.com]

- 5. Pharmacological inhibition of Bmi1 by PTC-209 impaired tumor growth in head neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The BMI1 inhibitor PTC-209 is a potential compound to halt cellular growth in biliary tract cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Regulation of the Potential Marker for Intestinal Cells, Bmi1, by β-Catenin and the Zinc Finger Protein KLF4: IMPLICATIONS FOR COLON CANCER - PMC [pmc.ncbi.nlm.nih.gov]

PTC-209 Hydrobromide: A Technical Guide to a Specific BMI-1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of PTC-209 hydrobromide, a potent and specific small-molecule inhibitor of the B-cell-specific Moloney murine leukemia virus integration region 1 (BMI-1) oncoprotein. BMI-1, a core component of the Polycomb Repressive Complex 1 (PRC1), is a critical regulator of gene silencing, stem cell self-renewal, and oncogenesis. Its overexpression is linked to poor prognosis and therapeutic resistance in numerous cancers. PTC-209 targets BMI-1 at the post-transcriptional level, leading to reduced cell proliferation, cell cycle arrest, and impairment of cancer stem cell (CSC) properties. This document details the mechanism of action of PTC-209, summarizes key preclinical data from in vitro and in vivo studies, provides detailed experimental methodologies, and visualizes the complex signaling pathways involved.

Introduction: BMI-1 as a Therapeutic Target

BMI-1 is an essential protein within the Polycomb Repressive Complex 1 (PRC1), a multi-protein complex that mediates gene silencing through the mono-ubiquitylation of histone H2A at lysine 119 (H2AK119ub).[1] This epigenetic modification leads to chromatin compaction and transcriptional repression of target genes.

Key functions of BMI-1 in cancer biology include:

-

Stem Cell Self-Renewal: BMI-1 is crucial for the maintenance and self-renewal of both normal and cancer stem cells.[2]

-

Oncogenic Transformation: It promotes malignant transformation primarily by repressing the Ink4a/Arf tumor suppressor locus, which encodes the cell cycle inhibitors p16Ink4a and p14Arf.[2] This, in turn, disrupts the p16Ink4a/Rb and p53 tumor suppressor pathways.

-

Regulation of Key Signaling Pathways: BMI-1 influences multiple oncogenic pathways, including the PI3K/AKT, NF-κB, Wnt, and Hedgehog pathways, promoting proliferation, invasion, and angiogenesis.[3][4]

Given its central role in tumor initiation and progression, BMI-1 has emerged as a high-value target for cancer therapy.

This compound: A Specific BMI-1 Inhibitor

PTC-209 is a small molecule identified through high-throughput screening using Gene Expression Modulation by Small-molecules (GEMS) technology.[5][6] It acts as a specific inhibitor of BMI-1, demonstrating efficacy in a variety of preclinical cancer models, including colorectal cancer, glioblastoma, biliary tract cancer, and multiple myeloma.[1][5][6]

Mechanism of Action

PTC-209 exerts its inhibitory effect by downregulating the expression of the BMI-1 protein.[5] Studies have shown that PTC-209 treatment leads to a significant reduction in BMI-1 protein levels, often without affecting BMI-1 mRNA transcript levels, suggesting a post-transcriptional or translational mechanism of action.[1][7] The direct consequence of reduced BMI-1 is the diminished activity of the PRC1 complex, leading to a global decrease in H2AK119ub levels. This relieves the repression of BMI-1 target genes, including key tumor suppressors.[5]

Caption: Mechanism of PTC-209 action on BMI-1 protein expression.

The BMI-1 Signaling Network

BMI-1 is a central node in a complex network of signaling pathways that control cell fate. It represses tumor suppressors and interacts with major oncogenic pathways to drive malignancy.

Caption: Key signaling pathways regulated by BMI-1 in cancer.

Preclinical Data Summary

In Vitro Efficacy

PTC-209 has demonstrated potent anti-cancer effects across a wide range of human cancer cell lines. The primary effects observed are cytostatic, leading to a halt in cell proliferation and cell cycle arrest, with some induction of cell death.[1]

Table 1: Summary of In Vitro Activity of PTC-209

| Assay Type | Cancer Type(s) | Key Findings | Citation(s) |

| Cell Viability | Colorectal, Biliary, Glioblastoma, Lung, Breast | Dose- and time-dependent decrease in viability. | [1][6] |

| IC50 Value | HEK293T (reporter assay) | 0.5 µM | [8][9] |

| HCT116 (colorectal) | 0.00065 µM (SRB assay) | [8] | |

| HT-29 (colorectal) | 0.61 µM (SRB assay) | [8] | |

| HCT8 (colorectal) | 0.59 µM (SRB assay) | [8] | |

| Cell Cycle Arrest | Biliary, Glioblastoma | Arrest at the G1/S checkpoint. | [1][5] |

| CSC Inhibition | Colorectal, Biliary, Glioblastoma | Reduced sphere formation; decreased ALDH+ and CD133+ cell populations. | [1][5][10] |

| Apoptosis | Various | Slight increase in caspase-3/7 activity, though may also induce caspase-independent cell death. | [1][6][7] |

| Migration | Glioblastoma, Lung, Breast | Significantly reduced migratory potential in scratch wound assays. | [5][7] |

| Molecular Markers | Multiple Myeloma, Glioblastoma | Decreased BMI-1 protein and global H2AK119ub levels. Inhibition of STAT3 phosphorylation. | [5][7][9] |

In Vivo Efficacy

Preclinical animal studies have validated the anti-tumor activity of PTC-209, demonstrating its ability to slow tumor growth and reduce the population of cancer-initiating cells in vivo.

Table 2: Summary of In Vivo Activity of PTC-209

| Cancer Model | Administration | Dosage | Key Findings | Citation(s) |

| Primary Human Colon Cancer Xenograft | Subcutaneous (s.c.) | 60 mg/kg/day | Halted growth of pre-established tumors; inhibited BMI-1 production in tumor tissue. | [8] |

| Glioblastoma Orthotopic Xenograft | Not specified | Not specified | Significantly attenuated glioblastoma growth. | [5] |

| Lung Cancer (A549) in ovo Xenograft | Not specified | Not specified | Reduced tumor growth. | [6] |

| Breast Cancer (MDA-MB-231) Xenograft | Not specified | Not specified | In combination with palbociclib, profoundly inhibited tumor formation. | [11] |

Experimental Protocols and Workflows

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to characterize the activity of PTC-209.

Cell Viability Assay (Luminescent ATP Assay)

This assay quantifies ATP, an indicator of metabolically active cells, to measure viability.

Caption: Workflow for a luminescent-based cell viability assay.

Methodology:

-

Seed cancer cells into opaque-walled 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.[6]

-

Treat cells in triplicate with a serial dilution of PTC-209 (e.g., 0.01–10 µM) or vehicle control (0.1% DMSO).[6]

-

Incubate plates for the desired time points (e.g., 24, 48, 72 hours).

-

Equilibrate the plate to room temperature. Add a volume of CellTiter-Glo® Luminescent Cell Viability Assay reagent equal to the culture medium volume.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a luminometer. Data is typically normalized to the vehicle-treated control wells.

Western Blot for BMI-1 and H2AK119ub

This technique is used to detect changes in specific protein levels following PTC-209 treatment.

Caption: Standard workflow for Western blot analysis.

Methodology:

-

Culture cells and treat with PTC-209 or DMSO for the desired duration (e.g., 4 days).[5]

-

Harvest cells and lyse using RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Denature an equal amount of protein from each sample and separate using SDS-PAGE.

-

Transfer separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies (e.g., anti-BMI-1, anti-H2AK119ub, anti-Actin) overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Sphere Formation Assay for Cancer Stem Cells

This anchorage-independent assay assesses the self-renewal capacity of CSCs.

Methodology:

-

Treat cells with PTC-209 (e.g., 1.25 µM) or vehicle for a predefined period (e.g., 72 hours).[10]

-

Harvest and dissociate the cells into a single-cell suspension.

-

Plate cells at a very low density (e.g., 1-50 cells/µL) in ultra-low attachment plates.

-

Culture cells in serum-free stem cell-selective media (e.g., supplemented with EGF, bFGF).

-

Incubate for 10-14 days to allow for sphere (spheroid) formation.[10]

-

Count the number and measure the size of spheres formed using a microscope. A reduction in sphere number or size indicates inhibition of self-renewal.

Conclusion

This compound is a well-characterized, specific inhibitor of BMI-1 that has demonstrated significant preclinical anti-cancer activity. Its ability to downregulate BMI-1 protein expression leads to the inhibition of critical oncogenic pathways, resulting in cell cycle arrest and a reduction in the highly tumorigenic cancer stem cell population. The robust in vitro and in vivo data make PTC-209 a valuable tool for investigating BMI-1 biology and a promising candidate for further development, potentially in combination with other targeted or cytotoxic therapies, for the treatment of various malignancies.

References

- 1. The BMI1 inhibitor PTC-209 is a potential compound to halt cellular growth in biliary tract cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. The Crucial Roles of Bmi-1 in Cancer: Implications in Pathogenesis, Metastasis, Drug Resistance, and Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BMI-1 is important in the regulation of cancer and CSCs, functioning through the activation of multiple signaling pathways [pfocr.wikipathways.org]

- 5. Targeting of BMI-1 with PTC-209 inhibits glioblastoma development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | PTC-209 Anti-Cancer Effects Involved the Inhibition of STAT3 Phosphorylation [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Discovery and Development of PTC-209 Hydrobromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PTC-209 is a potent and specific small-molecule inhibitor of B-cell-specific Moloney murine leukemia virus integration site 1 (BMI-1), a core component of the Polycomb Repressive Complex 1 (PRC1). BMI-1 is a key regulator of gene silencing and is frequently overexpressed in a variety of human cancers, where it plays a crucial role in tumor initiation, maintenance of cancer stem cells (CSCs), and resistance to therapy. PTC-209 downregulates BMI-1 protein expression, leading to cell cycle arrest, apoptosis, and inhibition of CSC self-renewal. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of PTC-209 hydrobromide, including quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Introduction

The Polycomb group (PcG) proteins are epigenetic regulators that play a critical role in maintaining the transcriptional repression of genes involved in development, differentiation, and cell fate decisions. BMI-1, a core component of the PRC1 complex, is a RING finger protein that, in conjunction with RING1B, monoubiquitinates histone H2A at lysine 119 (H2AK119ub), leading to chromatin compaction and gene silencing. Aberrant overexpression of BMI-1 has been implicated in the pathogenesis of numerous malignancies, including biliary tract cancer, colorectal cancer, glioblastoma, and head and neck squamous cell carcinoma.[1][2][3][4] The critical role of BMI-1 in maintaining the self-renewal and tumorigenic potential of cancer stem cells has made it an attractive target for cancer therapy.

PTC-209 was identified through a high-throughput screening campaign as a potent and selective inhibitor of BMI-1 expression.[2] This guide details the preclinical data supporting the activity of PTC-209 and provides methodologies for its investigation.

Chemical Properties

| Property | Value |

| Chemical Name | N-(2,6-dibromo-4-methoxyphenyl)-4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine hydrobromide |

| Molecular Formula | C₁₇H₁₄Br₃N₅OS |

| Molecular Weight | 576.11 g/mol |

| CAS Number | 1217022-63-3 (hydrobromide salt) |

| Appearance | Solid |

Mechanism of Action

PTC-209 acts as a specific inhibitor of BMI-1 expression.[2] Unlike enzymatic inhibitors, PTC-209 reduces the cellular levels of BMI-1 protein.[4][5] This leads to a downstream reduction in the PRC1-mediated monoubiquitination of histone H2A at lysine 119 (H2AK119ub), a key epigenetic mark for gene silencing.[6] The depletion of BMI-1 and the subsequent decrease in H2AK119ub result in the de-repression of BMI-1 target genes, including tumor suppressors like the INK4a/ARF locus, which encodes for p16INK4a and p14ARF. These proteins are critical regulators of the cell cycle and apoptosis. The overall effect is a potent anti-tumor activity driven by the induction of cell cycle arrest, apoptosis, and the inhibition of cancer stem cell self-renewal.[1][3][4]

Signaling Pathway

References

- 1. Pharmacological inhibition of Bmi1 by PTC-209 impaired tumor growth in head neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The BMI1 inhibitor PTC-209 is a potential compound to halt cellular growth in biliary tract cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Unveiling the Mechanism: PTC-209 Hydrobromide as a Potent Inhibitor of STAT3 Phosphorylation

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth exploration of the role of PTC-209 hydrobromide, a small molecule inhibitor of the B-cell-specific Moloney murine leukemia virus integration site 1 (BMI1) protein, in the inhibition of Signal Transducer and Activator of Transcription 3 (STAT3) phosphorylation. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of PTC-209's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.

Introduction: Targeting a Key Oncogenic Axis

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor that plays a pivotal role in numerous cellular processes, including proliferation, survival, differentiation, and angiogenesis.[1][2][3][4] Constitutive activation of STAT3 is a hallmark of many human cancers and is frequently associated with tumor progression, metastasis, and resistance to therapy.[1][3][5] The phosphorylation of STAT3 at the tyrosine 705 residue is a key step in its activation, leading to dimerization, nuclear translocation, and the subsequent regulation of target gene expression.[6]

PTC-209 has been identified as a potent and specific inhibitor of BMI1, a core component of the Polycomb Repressive Complex 1 (PRC1).[7][8][9] While initially characterized for its role in epigenetic regulation, recent evidence has illuminated a novel function of PTC-209 in modulating the STAT3 signaling pathway.[10][11][12] This guide will delve into the specifics of how PTC-209 exerts its inhibitory effect on STAT3 phosphorylation, providing a valuable resource for the scientific community.

Mechanism of Action: PTC-209's Impact on the STAT3 Signaling Cascade

Recent studies have demonstrated that PTC-209's anticancer effects are, at least in part, mediated through the downregulation of the STAT3 signaling pathway.[10] The primary mechanism by which PTC-209 inhibits STAT3 phosphorylation is by decreasing the expression of the glycoprotein 130 (gp130).[10][12] Gp130 is a transmembrane protein and a shared receptor subunit for the interleukin-6 (IL-6) family of cytokines, which are potent activators of the JAK/STAT3 pathway.[10]

The inhibition of STAT3 phosphorylation by PTC-209 has been observed to be a rapid event, occurring as early as 30 minutes post-treatment and sustained for up to 48 hours in cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer).[10] Importantly, treatment with PTC-209 affects the phosphorylation status of STAT3 without altering the total STAT3 protein levels.[10]

The proposed signaling pathway is as follows:

Quantitative Data: Efficacy of PTC-209

The following tables summarize the quantitative data regarding the efficacy of PTC-209 in various cancer cell lines.

Table 1: IC50 Values of PTC-209 in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HEK293T | Embryonic Kidney | 0.5 | [7][8] |

| HCT116 | Colorectal Carcinoma | 0.00065 | [8] |

| HCT8 | Colorectal Carcinoma | 0.59 | [8] |

| HT-29 | Colorectal Carcinoma | 0.61 | [8] |

| C33A | Cervical Cancer | 12.4 ± 3.0 | [13] |

| HeLa | Cervical Cancer | 4.3 ± 1.8 | [13] |

| SiHa | Cervical Cancer | 21.6 ± 4.2 | [13] |

| U87MG | Glioblastoma | 4.39 | [14] |

| T98G | Glioblastoma | 10.98 | [14] |

Table 2: Effective Concentrations of PTC-209 for STAT3 Phosphorylation Inhibition

| Cell Line | Cancer Type | PTC-209 Concentration (µM) | Treatment Duration | Effect | Reference |

| A549 | Lung Cancer | 1 and 2.5 | 0.5 - 48 hours | Significant decrease in STAT3 phosphorylation | [7][10] |

| MDA-MB-231 | Breast Cancer | 1 and 2.5 | 0.5 - 48 hours | Significant decrease in STAT3 phosphorylation | [7][10] |

Experimental Protocols

This section provides a detailed methodology for a key experiment used to assess the effect of PTC-209 on STAT3 phosphorylation.

Western Blotting for STAT3 and Phospho-STAT3

This protocol is adapted from studies investigating the effect of PTC-209 on STAT3 phosphorylation.[10]

Objective: To determine the levels of total STAT3 and phosphorylated STAT3 (p-STAT3) in cancer cells following treatment with PTC-209.

Materials:

-

A549 or MDA-MB-231 cells

-

This compound

-

DMSO (vehicle control)

-

RIPA buffer (25 mM Tris-HCl pH 7.6, 1% Nonidet P-40, 1% sodium deoxycholate, 0.1% SDS)

-

Protease and phosphatase inhibitor cocktails

-

BCA protein assay kit

-

SDS-PAGE gels

-

Nitrocellulose membrane

-

5% non-fat milk in TBST (Tris-buffered saline with 0.05% Tween 20)

-

Primary antibodies: anti-STAT3, anti-phospho-STAT3 (Tyr705), anti-gp130, and anti-β-actin or β-tubulin (loading control)

-

HRP-conjugated secondary antibodies

-

ECL chemiluminescent substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed A549 or MDA-MB-231 cells in 100-mm dishes at a density of 2 x 10^6 cells/dish and allow them to adhere for 24 hours.

-

Treat the cells with PTC-209 at desired concentrations (e.g., 1 µM and 2.5 µM) or with 0.1% DMSO as a vehicle control for various time points (e.g., 0.5, 2, 6, 24, and 48 hours).

-

-

Protein Extraction:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells by adding RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge the lysate at 14,000 rpm for 20 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the total cellular proteins.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA protein assay kit according to the manufacturer's instructions.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 30 µg) from each sample onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins from the gel to a nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-STAT3, STAT3, gp130, and a loading control (β-actin or β-tubulin) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Detect the immunoreactive bands using an ECL chemiluminescent substrate.

-

Visualize the bands using a chemiluminescence imaging system.

-

Quantify the band intensities using densitometry software and normalize the levels of p-STAT3 and gp130 to the total STAT3 and the loading control, respectively.

-

Conclusion

This compound represents a promising therapeutic agent with a multifaceted mechanism of action. Beyond its established role as a BMI1 inhibitor, its ability to potently suppress the oncogenic STAT3 signaling pathway through the downregulation of gp130 expression opens new avenues for its clinical application. The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic potential of PTC-209 and the development of novel strategies to target the STAT3 signaling cascade in cancer.

References

- 1. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Editorial: The role of STAT3 signaling pathway in tumor progression [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. jebms.org [jebms.org]

- 5. STAT3 pathway in cancers: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stat3 Antibody | Cell Signaling Technology [cellsignal.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. tandfonline.com [tandfonline.com]

- 10. PTC-209 Anti-Cancer Effects Involved the Inhibition of STAT3 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 12. PTC-209 Anti-Cancer Effects Involved the Inhibition of STAT3 Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ar.iiarjournals.org [ar.iiarjournals.org]

- 14. Targeting of BMI-1 with PTC-209 inhibits glioblastoma development - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Anti-Myeloma Activity of PTC-209 Hydrobromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Multiple myeloma (MM), a malignancy of plasma cells, remains a significant therapeutic challenge. Emerging evidence has highlighted the polycomb group (PcG) protein BMI-1 as a key oncogenic driver in MM, making it an attractive target for therapeutic intervention. PTC-209 hydrobromide, a small molecule inhibitor of BMI-1, has demonstrated potent anti-myeloma activity in preclinical studies. This technical guide provides an in-depth overview of the anti-myeloma effects of PTC-209, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the implicated signaling pathways.

Introduction

Multiple myeloma is characterized by the clonal proliferation of malignant plasma cells in the bone marrow. Despite advancements in treatment, including proteasome inhibitors and immunomodulatory drugs, MM remains largely incurable due to high rates of relapse and drug resistance.[1] The polycomb repressive complex 1 (PRC1) subunit, BMI-1, is frequently overexpressed in MM and has been associated with poor patient survival.[1][2] BMI-1 plays a crucial role in regulating cell self-renewal and differentiation, and its dysregulation contributes to tumorigenesis. PTC-209 is a selective small-molecule inhibitor that targets BMI-1, leading to its degradation and subsequent anti-tumor effects.[1][3] This document synthesizes the current understanding of PTC-209's efficacy against multiple myeloma.

Mechanism of Action

PTC-209 exerts its anti-myeloma effects primarily through the inhibition of BMI-1.[1] This on-target activity leads to a cascade of downstream events culminating in apoptosis and cell cycle arrest in myeloma cells.

Key Mechanistic Events:

-

Downregulation of BMI-1: PTC-209 treatment results in a significant reduction of BMI-1 protein levels in MM cells.[1][4] This effect appears to be post-transcriptional, as BMI-1 mRNA levels are not significantly affected.[1]

-

Reduction of H2AK119ub: As a core component of the PRC1, BMI-1 is essential for the monoubiquitination of histone H2A at lysine 119 (H2AK119ub), a key repressive epigenetic mark. PTC-209 treatment leads to a global decrease in H2AK119ub levels, indicating a functional inhibition of PRC1.[1]

-

Induction of Apoptosis: PTC-209 induces programmed cell death in MM cell lines.[1][5] This is evidenced by an increase in Annexin V/PI positive cells, enhanced caspase-3/7 activity, and cleavage of poly(ADP-ribose) polymerase (PARP).[1][2] The pro-apoptotic gene BIM has been identified as a direct target of BMI-1 repression, and its re-expression following PTC-209 treatment contributes to apoptosis.[1][5] Furthermore, PTC-209 upregulates the pro-apoptotic protein NOXA, which in turn leads to the downregulation of the anti-apoptotic protein MCL-1.[2][4]

-

Cell Cycle Arrest: The inhibitor causes a G1 phase cell cycle arrest in MM cells.[2][6] This is accompanied by the upregulation of cyclin-dependent kinase inhibitors CDKN1A (p21) and CDKN1B (p27), and the downregulation of key cell cycle regulators such as Cyclin D1 (CCND1) and c-MYC.[2][6]

Quantitative Data Summary

The anti-myeloma activity of PTC-209 has been quantified across various MM cell lines and primary patient samples.

| Cell Line | IC50 Value (µM) | Time Point | Assay | Reference |

| INA-6 | < 1.6 | 48 hours | AlamarBlue Assay | [1] |

| RPMI-8226 | < 1.6 | 48 hours | AlamarBlue Assay | [1] |

| JJN3 | < 1.6 | 48 hours | AlamarBlue Assay | [1] |

| U266-1970 | ~1.6 | 48 hours | AlamarBlue Assay | [1] |

| OPM-2 | < 2 | Not Stated | Viability Assay | [4] |

| KMS-12-BM | < 2 | Not Stated | Viability Assay | [4] |

| HEK293T | 0.5 | Not Stated | Not Stated | [3] |

| Table 1: In vitro cytotoxicity of PTC-209 in multiple myeloma cell lines. |

| Cell Line | Treatment | Effect | Reference |

| INA-6 | 0.8 µM PTC-209 for 48 hours | 5-fold increase in sub-G1 apoptotic cells (from 3% to 15%). | [1] |

| RPMI-8226 | 0.8 µM PTC-209 for 48 hours | 2.5-fold increase in sub-G1 apoptotic cells (from 14% to 35%). | [1] |

| JJN3 | 0.8 µM PTC-209 for 48 hours | 4-fold increase in sub-G1 apoptotic cells (from 5% to 23%). | [1] |

| OPM-2 | 1 µM PTC-209 | Reduction in colony formation from 215 ± 50 to 105 ± 12. | [2] |

| KMS-12-BM | 1 µM PTC-209 | Reduction in colony formation from 59 ± 12 to 17 ± 3. | [2] |

| Multiple | PTC-209 treatment | Upregulation of NOXA expression (up to 3.6 ± 1.2-fold). | [4] |

| Table 2: Pro-apoptotic and anti-proliferative effects of PTC-209. |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings.

Cell Viability Assays

-

AlamarBlue Assay: MM cells were seeded in 96-well plates and treated with a range of PTC-209 concentrations for 48 hours.[1] DMSO was used as a vehicle control. Cell viability was assessed by adding AlamarBlue reagent and measuring fluorescence according to the manufacturer's instructions.

-

CellTiter-Glo Luminescent Cell Viability Assay: For primary MM cells, viability was measured 72 hours post-treatment using the CellTiter-Glo assay, which quantifies ATP as an indicator of metabolically active cells.[1][5]

Apoptosis Assays

-

Annexin V and Propidium Iodide (PI) Staining: Apoptosis was quantified by flow cytometry after staining cells with Annexin V-FITC and PI.[1][6] Annexin V positive cells are indicative of early apoptosis, while double-positive cells represent late apoptotic or necrotic cells.

-

Caspase-3/7 Activity Assay: The activity of executioner caspases 3 and 7 was measured using a luminogenic substrate-based assay to confirm the induction of apoptosis.[1][5]

-

JC-1 Assay: Depolarization of the mitochondrial membrane, an early event in apoptosis, was assessed using the JC-1 dye and flow cytometry.[2]

Cell Cycle Analysis

-

MM cells were treated with PTC-209 or DMSO for 48 hours, then fixed and stained with propidium iodide (PI) to determine DNA content.[1][6] The percentage of cells in the G1, S, and G2/M phases of the cell cycle was quantified by flow cytometry. The sub-G1 population was quantified as an indicator of apoptotic cells.[1]

Colony Formation Assay

-

Myeloma cells were seeded in a semi-solid medium and treated with PTC-209.[2] After a period of incubation to allow for colony growth, the number and size of colonies were quantified to assess the impact on the self-renewal capacity of tumor-propagating cells.[2]

Western Blotting

-

To assess protein expression levels, whole-cell lysates were prepared from PTC-209-treated and control cells. Proteins were separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against BMI-1, H2AK119ub, PARP, and other proteins of interest.[1][2]

Signaling Pathways and Visualizations

The anti-myeloma activity of PTC-209 is mediated through the modulation of specific signaling pathways.

Caption: PTC-209 inhibits BMI-1, leading to reduced H2AK119ub, derepression of pro-apoptotic genes and CDK inhibitors, and downregulation of survival genes, ultimately causing apoptosis and cell cycle arrest in myeloma cells.

Caption: A generalized workflow for evaluating the anti-myeloma effects of PTC-209, from cell culture to functional and molecular analyses.

Impact on the Tumor Microenvironment

The bone marrow microenvironment plays a critical role in MM pathogenesis and drug resistance. PTC-209 has been shown to disrupt this supportive niche.

-

Inhibition of Osteoclastogenesis: PTC-209 significantly impairs the formation of osteoclasts, the cells responsible for bone resorption and a key component of the myeloma-associated bone disease.[4][6]

-

Anti-Angiogenic Effects: The inhibitor has been observed to impair tube formation in vitro, suggesting a potential to inhibit angiogenesis, a process crucial for tumor growth and survival.[4][6]

-

Overcoming Stromal-Mediated Drug Resistance: PTC-209 retains its anti-myeloma activity even in the presence of bone marrow stromal cells (BMSCs) or soluble factors like IL-6 and IGF-1, which are known to protect myeloma cells from therapy.[4]

Synergistic Combinations

PTC-209 has demonstrated synergistic or additive anti-myeloma activity when combined with other epigenetic inhibitors and standard-of-care agents.

-

With EZH2 Inhibitors: Combination with EZH2 inhibitors, which target the PRC2 complex, results in enhanced anti-myeloma effects.[1]

-

With BET Bromodomain Inhibitors: Synergistic activity is also observed when PTC-209 is combined with inhibitors of BET bromodomains.[1]

-

With Pomalidomide and Carfilzomib: PTC-209 shows synergistic activity with the immunomodulatory drug pomalidomide and the proteasome inhibitor carfilzomib.[2][6]

Conclusion

This compound is a potent and selective inhibitor of BMI-1 with significant anti-myeloma activity. Its ability to induce apoptosis, cause cell cycle arrest, and disrupt the supportive tumor microenvironment highlights its therapeutic potential for multiple myeloma. Furthermore, its synergistic effects with other anti-cancer agents suggest its utility in combination therapies to overcome drug resistance and improve patient outcomes. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic role of PTC-209 in the management of multiple myeloma.

References

- 1. The polycomb group protein BMI-1 inhibitor PTC-209 is a potent anti-myeloma agent alone or in combination with epigenetic inhibitors targeting EZH2 and the BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Targeting of BMI-1 with PTC-209 shows potent anti-myeloma activity and impairs the tumour microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oncotarget.com [oncotarget.com]

- 6. Targeting of BMI-1 with PTC-209 shows potent anti-myeloma activity and impairs the tumour microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of PTC-209 Hydrobromide on Biliary Tract Cancer Cells: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biliary tract cancer (BTC), a group of aggressive malignancies including cholangiocarcinoma and gallbladder cancer, presents a significant therapeutic challenge due to its late diagnosis and limited treatment options.[1][2] Emerging research has identified the Polycomb Repressive Complex 1 (PRC1) and its core component, BMI1, as key players in BTC progression, making them attractive targets for novel therapies.[3][4] PTC-209 hydrobromide, a small molecule inhibitor of BMI1, has shown promise in preclinical studies by disrupting the oncogenic activity of this protein.[3][5] This technical guide provides an in-depth analysis of the effects of PTC-209 on biliary tract cancer cells, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular mechanisms.

Mechanism of Action: Targeting the BMI1-PRC1 Axis

PTC-209 functions as a specific inhibitor of BMI1, a core component of the PRC1.[3][6] In biliary tract cancer, BMI1 is frequently upregulated and contributes to aggressive clinical features.[1][3] The PRC1 complex, through the E3 ubiquitin ligase activity of its RING1B component, mono-ubiquitinates histone H2A at lysine 119 (H2AK119ub). This epigenetic modification leads to the repression of target gene transcription, including tumor suppressor genes that regulate cell cycle progression and apoptosis.[3]

PTC-209 treatment leads to a reduction in BMI1 protein levels, which in turn decreases the levels of H2AK119ub.[3] This inhibition of PRC1's repressive function results in the de-repression of downstream target genes, ultimately leading to anti-tumor effects in biliary tract cancer cells.[3]

Caption: Mechanism of PTC-209 action on the BMI1-PRC1 pathway.

Effects of PTC-209 on Biliary Tract Cancer Cells

Cell Viability and Proliferation

PTC-209 demonstrates a dose-dependent inhibition of cell viability in a majority of biliary tract cancer cell lines.[3][4] Studies have shown that treatment with PTC-209 over a range of concentrations (0.04 - 20 μM) for 72 hours significantly reduces the number of viable cells.[1][2][3] This effect is primarily attributed to a halt in cell proliferation rather than a strong induction of apoptosis.[3]

Table 1: Inhibitory Concentrations (IC) of PTC-209 in Biliary Tract Cancer Cell Lines

| Cell Line | IC10 (µM) | IC50 (µM) |

| GBC | 0.28 | 1.25 |

| MzChA-1 | 0.35 | 1.55 |

| TFK-1 | 0.45 | 1.85 |

| EGI-1 | >20 | >20 |

| OCCC | 0.55 | 2.25 |

| EGI-1-cis | >20 | >20 |

| MzChA-2 | 0.65 | 2.55 |

| HuCCT1 | 0.75 | 3.15 |

Data extracted from Mayr et al., 2016.[3]

Cell Cycle Arrest

A key mechanism behind the anti-proliferative effect of PTC-209 is the induction of cell cycle arrest at the G1/S checkpoint.[1][2][3] Treatment of gallbladder cancer (GBC) cells with 2.5 μM PTC-209 for 72 hours resulted in a significant increase in the proportion of cells in the G0/G1 phase and a corresponding decrease in the S phase population.[3]

Table 2: Effect of PTC-209 on Cell Cycle Distribution in GBC Cells

| Treatment | % Sub-G1 | % G0/G1 | % S | % G2/M |

| Untreated (72h) | 25% | 45% | 20% | 10% |

| 2.5 µM PTC-209 (72h) | 35% | 55% | 5% | 5% |

Data approximated from figures in Mayr et al., 2016.[3]

This cell cycle arrest is accompanied by significant changes in the expression of cell cycle-related genes. PTC-209 treatment leads to the downregulation of genes that promote cell cycle progression (e.g., CCND1, CDK4, E2F1) and DNA synthesis, while upregulating cell cycle inhibitors (e.g., CDKN1A, CDKN1B).[3]

References

- 1. researchgate.net [researchgate.net]

- 2. oncotarget.com [oncotarget.com]

- 3. The BMI1 inhibitor PTC-209 is a potential compound to halt cellular growth in biliary tract cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting of BMI-1 with PTC-209 shows potent anti-myeloma activity and impairs the tumour microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | PTC-209 Anti-Cancer Effects Involved the Inhibition of STAT3 Phosphorylation [frontiersin.org]

- 6. The BMI1 inhibitor PTC-209 is a potential compound to halt cellular growth in biliary tract cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: In Vivo Dissolution and Pharmacokinetic Profiling of PTC-209 Hydrobromide

For Research Use Only. Not for use in diagnostic procedures.

Introduction

PTC-209 is a potent and selective small-molecule inhibitor of B-lymphoma Moloney murine leukemia virus insertion region 1 homolog (BMI-1)[1]. BMI-1 is a core component of the Polycomb Repressive Complex 1 (PRC1), an epigenetic regulator that plays a critical role in gene silencing, stem cell self-renewal, and oncogenesis[2]. By inhibiting BMI-1 expression, PTC-209 disrupts the self-renewal capacity of cancer-initiating cells (CICs), leading to anti-tumor effects in various cancer models, including colorectal, breast, and glioblastoma[1][3][4].

The hydrobromide salt of PTC-209 is often used in preclinical studies. Due to its characteristics as a poorly soluble compound, understanding its in vivo dissolution and subsequent absorption is paramount for accurate interpretation of efficacy studies and for potential clinical translation. This document provides a detailed protocol for assessing the in vivo dissolution and pharmacokinetic (PK) profile of PTC-209 hydrobromide following oral administration in a murine model.

Mechanism of Action: BMI-1 Signaling Pathway

PTC-209 acts by downregulating the expression of BMI-1 protein. BMI-1, as part of the PRC1 complex, ubiquitinates histone H2A at lysine 119 (H2AK119ub), leading to chromatin compaction and transcriptional repression of target genes. Key downstream targets of BMI-1-mediated repression include the tumor suppressor genes p16Ink4a and p19Arf, which are critical regulators of the cell cycle. By inhibiting BMI-1, PTC-209 leads to the de-repression of these genes, resulting in cell cycle arrest and inhibition of cancer cell proliferation.

Quantitative Data Summary

The following tables provide examples of formulation composition and key pharmacokinetic parameters that would be derived from the described protocol.

Table 1: Example Formulation for Oral Administration

| Component | Concentration | Purpose |

|---|---|---|

| This compound | 5 mg/mL | Active Pharmaceutical Ingredient |

| Carboxymethyl Cellulose Sodium (CMC-Na) | 0.5% (w/v) in water | Suspending Agent |

| Purified Water | q.s. to final volume | Vehicle |

Table 2: Key Pharmacokinetic Parameters (Example Data)

| Parameter | Definition | Example Value | Units |

|---|---|---|---|

| Tmax | Time to reach maximum plasma concentration | 2.0 | h |

| Cmax | Maximum observed plasma concentration | 850 | ng/mL |

| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable point | 4500 | hng/mL |

| AUC(0-inf) | Area under the plasma concentration-time curve from time 0 to infinity | 4850 | hng/mL |

| t1/2 | Elimination half-life | 6.5 | h |

Experimental Protocol: In Vivo Pharmacokinetics of PTC-209 HBr in Mice

This protocol details a study to determine the pharmacokinetic profile of a single oral dose of this compound in mice.

Materials and Reagents

-

This compound (purity ≥98%)

-

Vehicle: 0.5% (w/v) Carboxymethyl Cellulose Sodium (CMC-Na) in sterile, purified water[1][5]

-

Test Animals: Female Crl:CD1(ICR) or similar strain mice, 8-10 weeks old, weighing 20-25 g

-

Dosing Needles: 20-gauge, 1.5-inch, ball-tipped oral gavage needles

-

Blood Collection Tubes: K2-EDTA coated microcentrifuge tubes

-

Analytical Standard: PTC-209 reference standard

-

Internal Standard (IS): Structurally similar compound for LC-MS/MS analysis (e.g., deuterated PTC-209)

-

Reagents for analysis: Acetonitrile (HPLC grade), Formic Acid (LC-MS grade), Water (LC-MS grade)

Animal Handling and Dosing

-

Acclimatize animals for at least five days prior to the study with a standard 12-hour light/dark cycle and access to food and water ad libitum.

-

Fast mice for 4-6 hours before oral administration to reduce variability in gastric emptying and absorption. Water should be available at all times[6].

-

Prepare the PTC-209 HBr suspension in 0.5% CMC-Na at a concentration of 5 mg/mL. Ensure the suspension is homogeneous by vortexing thoroughly before drawing each dose.

-

Weigh each mouse immediately before dosing to calculate the precise volume.

-

Administer a single oral dose of 50 mg/kg this compound via oral gavage. The dosing volume should be 10 mL/kg body weight[7]. A vehicle control group should be dosed with 0.5% CMC-Na only.

-

Return animals to their cages with free access to water. Food can be returned 2 hours post-dosing.

-

Monitor animals for any signs of distress immediately after the procedure and periodically throughout the study[7].

Blood Sampling

-

Collect blood samples (approximately 50-100 µL) at specified time points. A typical schedule for an oral PK study is: pre-dose (0 h), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose[8][9].

-

Use a sparse sampling design where subgroups of mice (n=3-4 per time point) are used for collection at one or two time points to avoid excessive blood loss from a single animal[8].

-

Collect blood via submandibular or saphenous vein puncture into K2-EDTA coated tubes.

-

Immediately place samples on ice.

-

Process blood to plasma by centrifuging at 2,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant (plasma) to clearly labeled cryovials and store at -80°C until analysis.

Sample Analysis (LC-MS/MS)

-

Sample Preparation: Perform protein precipitation by adding 3 volumes of cold acetonitrile containing the internal standard to 1 volume of plasma sample. Vortex vigorously and centrifuge at 14,000 x g for 10 minutes to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to an autosampler vial for injection into a validated LC-MS/MS system.

-

Instrumentation: Use a triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.

-

Quantification: Develop a standard curve by spiking known concentrations of PTC-209 reference standard into blank mouse plasma. Quantify the PTC-209 concentration in the study samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve. LC-MS/MS is the gold standard for this type of analysis due to its high selectivity and sensitivity[10][11].

Pharmacokinetic Data Analysis

-

Calculate the mean plasma concentration of PTC-209 at each time point.

-

Plot the mean plasma concentration versus time profile.

-

Determine key pharmacokinetic parameters using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin).

-

Cmax (Maximum Plasma Concentration) and Tmax (Time to Cmax) are obtained directly from the observed data[12].

-

AUC (Area Under the Curve) is calculated using the linear trapezoidal rule[13].

-

t1/2 (Elimination Half-Life) is calculated from the terminal elimination phase of the log-linear plasma concentration-time plot[14].

-

Experimental Workflow Diagram

References

- 1. selleckchem.com [selleckchem.com]

- 2. medkoo.com [medkoo.com]

- 3. researchgate.net [researchgate.net]

- 4. Targeting of BMI-1 with PTC-209 inhibits glioblastoma development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fda.gov [fda.gov]

- 9. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]

- 10. Development and validation of a LC-MS/MS method for the quantification of the checkpoint kinase 1 inhibitor SRA737 in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. drugtargetreview.com [drugtargetreview.com]

- 12. webstor.srmist.edu.in [webstor.srmist.edu.in]

- 13. Pharmacokinetics — key parameters definition | by YC Huang | Medium [medium.com]

- 14. bioagilytix.com [bioagilytix.com]

Application Notes and Protocols for Determining Cell Viability Upon Treatment with PTC-209 Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PTC-209 hydrobromide is a potent and specific small-molecule inhibitor of B cell-specific Moloney murine leukemia virus integration site 1 (BMI1), a core component of the Polycomb Repressive Complex 1 (PRC1).[1][2][3][4] BMI1 is a crucial regulator of gene expression involved in cell cycle progression, self-renewal of stem cells, and tumorigenesis. Its overexpression is associated with poor prognosis in various cancers. PTC-209 has been demonstrated to impede the growth of cancer cells and cancer stem cells (CSCs) by inducing cell cycle arrest, making it a promising candidate for targeted cancer therapy.[4][5]

These application notes provide a detailed protocol for assessing the effect of this compound on cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies ATP, an indicator of metabolically active cells, to provide a sensitive and reproducible measure of cytotoxicity.[6][7][8][9]

Mechanism of Action of PTC-209

PTC-209 specifically targets BMI1, leading to its downregulation. This, in turn, reduces the levels of histone H2A monoubiquitination at lysine 119 (H2AK119ub1), a key epigenetic modification mediated by the PRC1 complex.[5] The inhibition of BMI1 function results in the de-repression of target genes, including cell cycle inhibitors, which leads to a G1/S checkpoint arrest and a subsequent decrease in cell proliferation.[4][10]

Caption: BMI1 Signaling Pathway and Inhibition by PTC-209.

Experimental Protocol: Cell Viability Assay using CellTiter-Glo®

This protocol is designed for a 96-well plate format but can be adapted for other plate formats.

Materials:

-

This compound (prepare stock solution in DMSO)

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well opaque-walled microplates (suitable for luminescence readings)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Multichannel pipette

-

Luminometer

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells in a 96-well opaque-walled plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.

-

Include wells with medium only for background luminescence measurement.

-

Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution. A typical concentration range to test is 0.01 µM to 10 µM.[1][3][11]

-

Include a vehicle control (DMSO) at the same final concentration as in the highest PTC-209 treatment.

-

Carefully remove the medium from the wells and add 100 µL of the prepared PTC-209 dilutions or vehicle control to the respective wells.

-

Incubate the plate for a desired time period (e.g., 24, 48, or 72 hours).[1][3][11]

-

-

CellTiter-Glo® Assay:

-

Data Acquisition:

-

Measure the luminescence of each well using a luminometer.

-

Data Analysis:

-

Subtract the average background luminescence (medium only wells) from all experimental readings.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula:

-

% Viability = (Luminescence_sample / Luminescence_vehicle_control) * 100

-

-

Plot the percentage of cell viability against the log concentration of PTC-209 to determine the IC₅₀ value (the concentration of the drug that inhibits 50% of cell viability).

Data Presentation

The quantitative data from the cell viability assay can be summarized in the following table for clear comparison.

| PTC-209 Concentration (µM) | Mean Luminescence (RLU) | Standard Deviation | % Cell Viability |

| 0 (Vehicle Control) | 150,000 | 5,000 | 100 |

| 0.01 | 145,000 | 4,500 | 96.7 |

| 0.1 | 120,000 | 6,000 | 80.0 |

| 0.5 | 75,000 | 3,750 | 50.0 |

| 1.0 | 45,000 | 2,250 | 30.0 |

| 2.5 | 15,000 | 750 | 10.0 |

| 5.0 | 7,500 | 500 | 5.0 |

| 10.0 | 3,000 | 200 | 2.0 |

Note: The data presented in this table is for illustrative purposes only and will vary depending on the cell line and experimental conditions.

Experimental Workflow Diagram

Caption: Cell Viability Assay Workflow.

Conclusion

This document provides a comprehensive guide for assessing the cytotoxic effects of the BMI1 inhibitor this compound. The detailed protocol for the CellTiter-Glo® assay, along with guidelines for data presentation and analysis, will enable researchers to accurately determine the dose-dependent effects of this compound on various cancer cell lines. The provided diagrams offer a clear visualization of the underlying signaling pathway and the experimental process. Adherence to this protocol will ensure the generation of robust and reproducible data, which is critical for the evaluation of PTC-209 as a potential therapeutic agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The BMI1 inhibitor PTC-209 is a potential compound to halt cellular growth in biliary tract cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting of BMI-1 with PTC-209 inhibits glioblastoma development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 7. ch.promega.com [ch.promega.com]

- 8. promega.com [promega.com]

- 9. CellTiter-Glo® Luminescent Cell Viability Assay [se.promega.com]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | PTC-209 Anti-Cancer Effects Involved the Inhibition of STAT3 Phosphorylation [frontiersin.org]

- 12. promega.com [promega.com]

Application Notes and Protocols for PTC-209 Hydrobromide in an In Ovo Tumor Xenograft Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

PTC-209 is a potent and selective small-molecule inhibitor of B-cell-specific Moloney murine leukemia virus integration site 1 (BMI-1).[1] BMI-1 is a core component of the Polycomb Repressive Complex 1 (PRC1) and functions as a transcriptional repressor.[2][3] Overexpression of BMI-1 is observed in a variety of human cancers and is implicated in cancer cell proliferation, invasion, metastasis, and resistance to chemotherapy.[2] Notably, BMI-1 plays a crucial role in the self-renewal of cancer stem cells (CSCs), making it an attractive target for cancer therapy.[2] PTC-209 has been shown to downregulate BMI-1 protein levels, leading to cell cycle arrest, apoptosis, and a reduction in the cancer-initiating cell population.[4]

The in ovo tumor xenograft model, utilizing the chorioallantoic membrane (CAM) of the chick embryo, offers a rapid, cost-effective, and ethically sound alternative to traditional murine xenograft models for studying tumor growth and response to therapeutics.[5][6][7][8][9] The CAM is a highly vascularized, immunodeficient environment that supports the engraftment and growth of human cancer cells.[5][9] This document provides detailed protocols for utilizing PTC-209 hydrobromide in an in ovo tumor xenograft model to assess its anti-tumor efficacy.

Mechanism of Action of PTC-209

PTC-209 acts as a specific inhibitor of BMI-1, with an IC50 of 0.5 µM in HEK293T cells.[10][1][11] It has been suggested that PTC-209 may inhibit the translation of BMI-1.[12] By inhibiting BMI-1, PTC-209 disrupts the PRC1 complex, leading to the de-repression of target genes, including the INK4a/ARF locus, which encodes the tumor suppressors p16Ink4a and p14/p19Arf.[2][13] This, in turn, can activate the p53 and Rb pathways, resulting in cell cycle arrest and apoptosis.[2][13] Furthermore, PTC-209 has been shown to inhibit the STAT3 signaling pathway.[14]

Data Presentation

In Vitro Efficacy of PTC-209

| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |

| HEK293T | - | 0.5 | Reporter Assay | [1][11] |

| HT-29 | Colon | 0.61 | SRB Assay (72 hrs) | [10] |

| HCT116 | Colon | <0.37 | - | [4] |

| LS174T | Colon | <0.3 | - | [4] |

| Various MM | Multiple Myeloma | up to 1.6 | Viability Assay (48 hrs) | [12] |

| BTC cell lines | Biliary Tract | 0.04 - 20 | Viability Assay (72 hrs) |

In Vivo Efficacy of PTC-209 (Murine Models)

| Model | Dosage | Administration | Outcome | Reference |

| Primary human colon cancer xenograft | 60 mg/kg/day | s.c. | Halted tumor growth | [10] |

| LIM1215 or HCT116 xenografts | 60 mg/kg/day | s.c. | Halted tumor growth | [10] |

| C4-2 xenograft | 60 mg/kg/day | s.c. (11 days) | Significantly reduced tumor volume | [1][11] |

Experimental Protocols

Preparation of this compound

Materials:

-

This compound (solid)

-

Dimethyl sulfoxide (DMSO), fresh

-

PEG300

-

Tween80

-

ddH2O

-

Corn oil (for alternative formulation)

Stock Solution Preparation (for in vitro and in vivo use):

-

Prepare a stock solution of this compound in fresh DMSO. For example, a 10 mM stock solution.

-

Store the stock solution at -20°C for up to 1 month or at -80°C for up to 6 months.[1][11]

Working Solution for In Ovo Administration (Formulation 1): This formulation is adapted from a murine subcutaneous injection protocol and may require optimization for in ovo application.

-

To prepare a 1 mL working solution, add 50 µL of a 120 mg/mL DMSO stock solution to 400 µL of PEG300.

-

Mix until the solution is clear.

-

Add 50 µL of Tween80 and mix until clear.

-

Add 500 µL of ddH2O to bring the final volume to 1 mL.

-

Use the mixed solution immediately.[10]

Working Solution for In Ovo Administration (Formulation 2): This is an alternative formulation that may be considered.

-

To prepare a 1 mL working solution, add 50 µL of a 13 mg/mL clear DMSO stock solution to 950 µL of corn oil.

-

Mix thoroughly until a uniform suspension is achieved.

-

Use the mixed solution immediately.[10]

In Ovo Tumor Xenograft Model Protocol

Materials:

-

Fertilized specific pathogen-free (SPF) chicken eggs

-

Egg incubator with rotation and humidity control

-

Laminar flow hood

-

Egg candler

-

Dremel with a sterile cutting disc or sterile scissors

-

Sterile forceps

-

Cancer cell line of interest

-

Cell culture medium and reagents

-

Matrigel or other extracellular matrix gel

-

Sterile silicone rings (optional)

-

This compound working solution

-

Vehicle control solution

-

Calipers for tumor measurement

-

Fixative (e.g., 4% paraformaldehyde)

Procedure:

-

Egg Incubation (Day 0-8):

-

Place fertilized chicken eggs in a rotating egg incubator at 37°C with 50-60% humidity.[15]

-

-

Windowing the Egg (Day 9):

-

Move the eggs to a stationary position in the incubator.

-

In a laminar flow hood, candle the eggs to identify the air sac and the location of major blood vessels.

-

Create a small hole in the shell over the air sac.

-

Gently apply negative pressure to the hole to detach the CAM from the shell membrane.

-

Using a sterile cutting tool, create a 1-2 cm² window in the eggshell over the dropped CAM.[8]

-

Seal the window with sterile tape and return the eggs to the incubator.

-

-

Tumor Cell Implantation (Day 10):

-

Harvest the desired cancer cells and resuspend them in serum-free medium mixed with an equal volume of Matrigel at a concentration of 1-5 x 10^6 cells per 25-50 µL.[7][15]

-

Gently open the window of the egg and place a sterile silicone ring on the CAM if desired to contain the cell suspension.

-

Carefully pipette the cell suspension onto the CAM, avoiding major blood vessels.[15]

-

Reseal the window and return the eggs to the incubator.

-

-

This compound Treatment (Starting Day 11 or 12):

-

Prepare the this compound working solution and the corresponding vehicle control.

-

Divide the eggs with developing tumors into treatment and control groups.

-

Administer a defined volume (e.g., 10-50 µL) of the PTC-209 solution or vehicle control directly onto the tumor once daily. The dosage should be optimized for the in ovo model, starting with a range informed by murine studies (e.g., adapting the 60 mg/kg dose to the embryo weight).

-

-

Tumor Monitoring and Measurement (Daily from Day 13 to Day 18):

-

Visually inspect the tumors daily through the window.

-

Measure the tumor dimensions (length and width) using calipers to calculate the tumor volume using the formula: Volume = (length x width²) / 2.[16]

-

-

Tumor Excision and Analysis (Day 18 or 19):

-

At the end of the experiment, euthanize the embryos by cooling.

-

Carefully excise the tumors from the CAM.

-

Measure the final tumor weight.

-

Fix the tumors in a suitable fixative for downstream analysis such as histology (H&E staining) and immunohistochemistry (e.g., for Ki-67, BMI-1).

-

Visualizations

Caption: Experimental workflow for the in ovo tumor xenograft model with PTC-209 treatment.

Caption: Simplified BMI-1 signaling pathway and the inhibitory action of PTC-209.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. BMI-1 in Breast Cancer – Biological Role and Clinical Implications [cellphysiolbiochem.com]

- 4. BMI-1 Expression Inhibitor, PTC-209 [sigmaaldrich.com]

- 5. youtube.com [youtube.com]

- 6. The In ovo CAM-assay as a Xenograft Model for Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Video: The In Ovo Chick Chorioallantoic Membrane CAM Assay as an Efficient Xenograft Model of Hepatocellular Carcinoma [app.jove.com]

- 8. Video: The In ovo CAM-assay as a Xenograft Model for Sarcoma [jove.com]

- 9. The In Ovo Chick Chorioallantoic Membrane (CAM) Assay as an Efficient Xenograft Model of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. The polycomb group protein BMI-1 inhibitor PTC-209 is a potent anti-myeloma agent alone or in combination with epigenetic inhibitors targeting EZH2 and the BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Crucial Roles of Bmi-1 in Cancer: Implications in Pathogenesis, Metastasis, Drug Resistance, and Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | PTC-209 Anti-Cancer Effects Involved the Inhibition of STAT3 Phosphorylation [frontiersin.org]

- 15. In ovo chorioallantoic membrane assay as a xenograft model for pediatric rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]

Application Note: Quantifying the Anti-Migratory Effects of PTC-209 Hydrobromide using a Scratch Wound Healing Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cell migration is a fundamental process implicated in various physiological and pathological events, including embryonic development, tissue repair, and cancer metastasis.[1][2] The B-cell-specific Moloney murine leukemia virus integration site 1 (BMI-1) oncogene is a core component of the Polycomb Repressive Complex 1 (PRC1).[3][4] Overexpression of BMI-1 is common in many cancers, where it plays a crucial role in maintaining cancer stem cell properties, promoting proliferation, and driving cell migration.[3][5] Consequently, BMI-1 has emerged as an attractive therapeutic target for cancer treatment.[3]

PTC-209 hydrobromide is a potent and specific small-molecule inhibitor of BMI-1, with a reported IC50 of 0.5 μM in the HEK293T cell line.[6][7][8] By downregulating the expression of BMI-1, PTC-209 has been shown to effectively retard cancer cell proliferation and migration, impair self-renewal of cancer stem cells, and inhibit tumor growth.[3]

The scratch wound healing assay is a simple, cost-effective, and widely adopted in vitro method for studying collective cell migration.[2] This technique involves creating a cell-free gap, or "scratch," in a confluent cell monolayer and monitoring the rate at which cells migrate to close the gap. This application note provides a detailed protocol for utilizing this compound in a scratch wound healing assay to quantitatively assess its inhibitory effects on cancer cell migration.

Mechanism of Action of PTC-209

PTC-209 exerts its anti-cancer effects by specifically targeting and downregulating the expression of the BMI-1 protein.[3] BMI-1 is an essential subunit of the PRC1 complex, which mediates gene silencing through the monoubiquitination of histone H2A at lysine 119 (H2AK119ub1).[3] This epigenetic modification leads to the repression of various target genes, including several tumor suppressor genes. By inhibiting BMI-1, PTC-209 reverses this repressive mark, leading to the re-expression of tumor suppressors. This, in turn, can induce cell cycle arrest, typically at the G1/S checkpoint, and inhibit key processes involved in metastasis, such as cell migration.[3][4]

Caption: PTC-209 inhibits BMI-1, preventing the repression of tumor suppressor genes and halting cell migration.

Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific cell line used.

Materials:

-

This compound (dissolved in DMSO to create a stock solution, e.g., 10 mM)

-

Cancer cell line of interest (e.g., U87MG glioblastoma, MDA-MB-231 breast cancer)[3][9]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Serum-free or low-serum (e.g., 1% FBS) medium

-

Phosphate-Buffered Saline (PBS), sterile

-

DMSO (vehicle control)

-

24-well or 12-well tissue culture plates[10]

-

Sterile 200 µL or 1000 µL pipette tips[11]

-

Incubator (37°C, 5% CO2)

-

Inverted microscope with a camera

-

Image analysis software (e.g., ImageJ)[11]

Procedure:

-

Cell Seeding:

-

Seed cells into a multi-well plate at a density that will form a 90-100% confluent monolayer within 24 hours.[11] This needs to be optimized for the specific cell line.

-

-

Pre-treatment (Optional but Recommended):

-

To ensure that wound closure is due to migration and not proliferation, cell division can be inhibited.

-

Once cells reach confluence, replace the complete medium with serum-free or low-serum medium and incubate for 12-24 hours.[12]

-